

iHCK-37: A Potent HCK Inhibitor with a Focused Selectivity Profile

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Compound of Interest

Compound Name: *iHCK-37*

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of **iHCK-37**, a potent inhibitor of Hematopoietic Cell Kinase (HCK), against other members of the Src family of kinases. While detailed head-to-head inhibitory data against all Src family members is not extensively published, this document compiles the available information on **iHCK-37**'s potency and its observed effects, offering insights into its selectivity.

iHCK-37 (also known as ASN05260065) has emerged as a valuable tool for studying the function of HCK, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and implicated in various hematological malignancies and inflammatory responses.

Potency against HCK

iHCK-37 is a highly potent inhibitor of HCK, with a reported K_i value of $0.22 \mu\text{M}$.^{[1][2]} This potent inhibition of HCK leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.^{[3][4][5]}

Selectivity Profile of iHCK-37

A comprehensive public dataset detailing the inhibitory activity (IC_{50} or K_i values) of **iHCK-37** against a full panel of Src family kinases (Src, Lck, Lyn, Fyn, Yes, Fgr, and Blk) is not readily available in the reviewed literature. The primary focus of existing research has been on the

functional consequences of HCK inhibition by **iHCK-37** in cellular and in vivo models of leukemia.[3]

However, the consistent description of **iHCK-37** as a "specific" and "selective" HCK inhibitor in multiple studies suggests a favorable selectivity profile with significantly higher potency for HCK over other kinases.[1][2][4][5] This implied selectivity is a critical attribute, as off-target inhibition of other Src family kinases can lead to unintended cellular effects and potential toxicities.

Comparison with Other Src Family Kinase Inhibitors

To provide context, it is useful to consider the selectivity profiles of other well-characterized Src family kinase inhibitors. Many inhibitors exhibit activity across multiple family members due to the high degree of conservation in their ATP-binding sites. For instance, dasatinib is a potent inhibitor of both Src and ABL kinases. The development of highly selective inhibitors for individual Src family members remains a significant challenge in drug discovery.

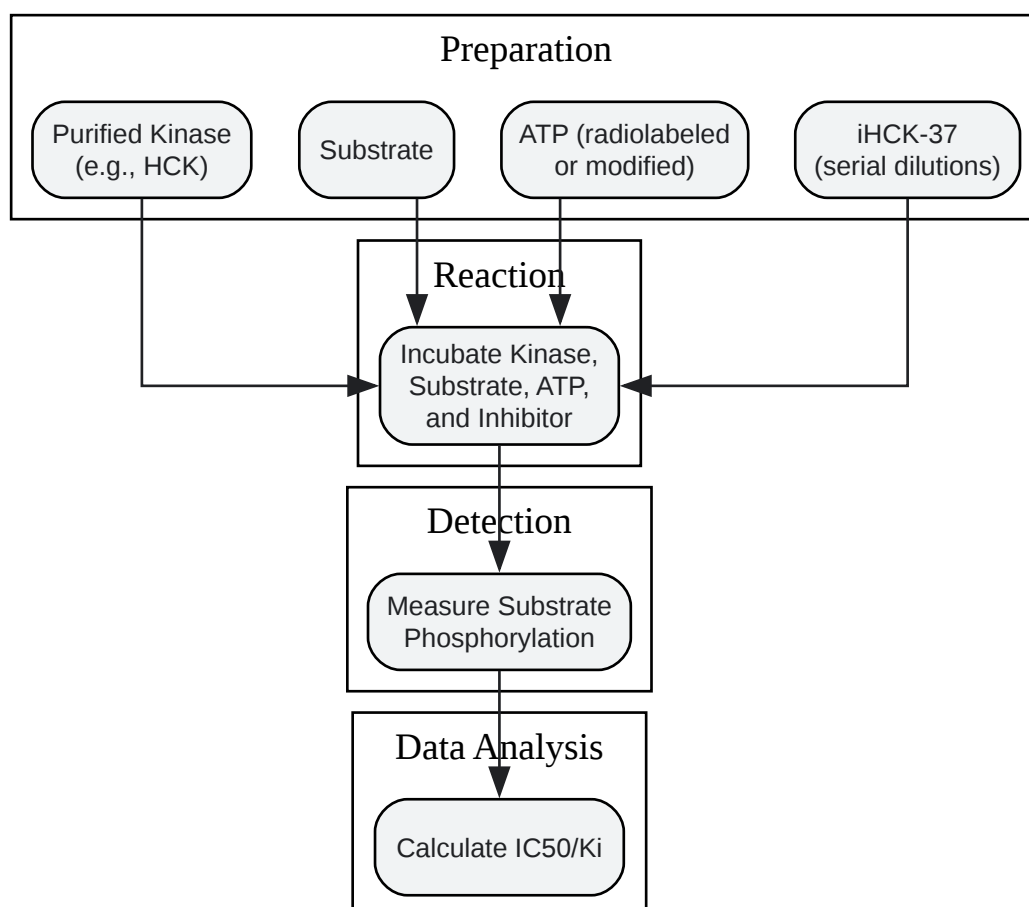
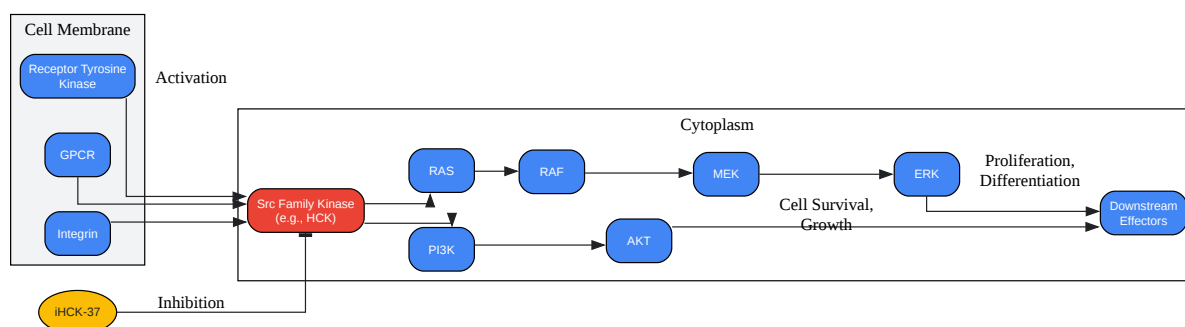
Experimental Data Summary

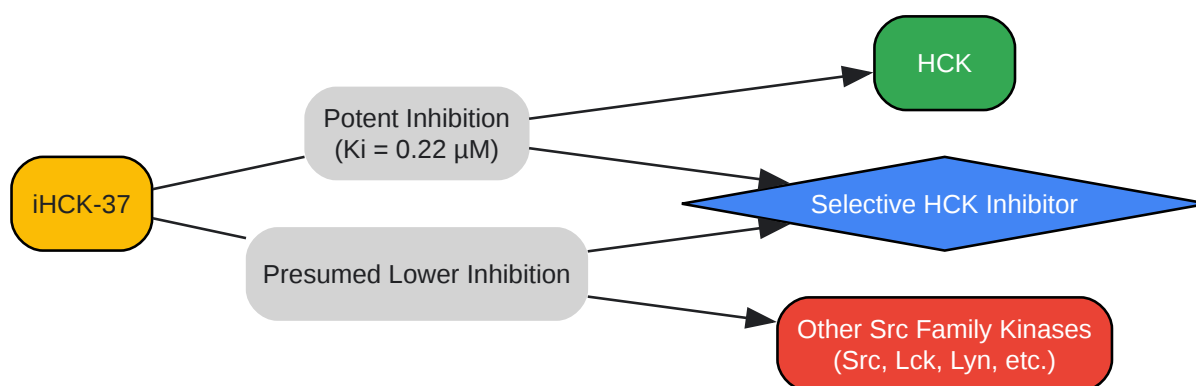
The following table summarizes the available quantitative data for **iHCK-37**'s biological activity.

Target	Parameter	Value	Reference
HCK	Ki	0.22 μ M	[1][2]

Signaling Pathway of Src Family Kinases

Src family kinases are key regulators of a multitude of cellular processes. They are typically activated by various cell surface receptors, including receptor tyrosine kinases, G-protein coupled receptors, and integrins. Once activated, they phosphorylate downstream substrates, initiating signaling cascades that control cell growth, differentiation, survival, and migration. HCK, in particular, plays a significant role in myeloid cell function.





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